4-(2-Bromopropanoyl)-2-methylphenol
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)12)10(13)7(2)11/h3-5,7,12H,1-2H3 |
InChI Key |
SLYMDULWVUTZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
- Reactivity: The 2-bromopropanoyl group in the target compound enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling or Grignard reactions.
- Environmental Impact: Brominated phenols are less environmentally persistent than chlorinated analogs but may require monitoring due to bioaccumulation risks .
- Pharmaceutical Potential: Structural analogs with amine groups (e.g., salbutamol derivatives) highlight the importance of functional group tuning for drug design .
Q & A
Advanced Research Question
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Calibrate with certified reference standards to account for matrix effects .
- GC-MS : Derivatize the phenolic –OH group (e.g., silylation with BSTFA) to improve volatility. Monitor for degradation products like 2-methylphenol, which can form under high-temperature conditions .
- Validation : Ensure recovery rates >85% by spiking samples with internal standards (e.g., deuterated analogs) .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Toxicity : Analogous bromophenols exhibit acute toxicity (e.g., neurotoxicity, hepatotoxicity) at >50 mg/kg in rodent studies. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize brominated by-products with NaHCO₃ before disposal to prevent environmental release .
- Storage : Keep under inert atmosphere (N₂ or Ar) at 4°C to avoid hydrolysis or bromine loss .
How can researchers address low yields in scale-up synthesis of this compound?
Advanced Research Question
Common issues and solutions:
- By-product formation : Optimize stoichiometry (e.g., 1.2:1 acyl chloride:phenol ratio) and use dropwise addition to control exothermic reactions .
- Catalyst poisoning : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
- Purification losses : Switch from column chromatography to recrystallization (ethanol:water) for higher recovery in large batches .
What mechanistic insights explain the compound’s stability under varying pH conditions?
Advanced Research Question
- Acidic conditions (pH <3) : The phenolic –OH group protonates, destabilizing the molecule via Br⁻ elimination. Monitor degradation via LC-MS .
- Basic conditions (pH >10) : Hydrolysis of the propanoyl group occurs, forming 2-methylphenol and bromopropanoic acid. Stabilize with buffered solutions (pH 6–8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
